N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its electron-accepting properties, and an oxazole ring, which contributes to its stability and reactivity. The combination of these functional groups makes it a valuable candidate for applications in optoelectronics, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole intermediate, which can be synthesized from 2-aminobenzenethiol through a cyclization reaction with nitrous acid. The oxazole ring is then introduced via a cyclization reaction involving an appropriate precursor, such as a β-ketoamide. The final step involves coupling the benzothiadiazole and oxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and reduced oxazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structural properties make it a candidate for studying biological interactions and as a potential probe in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, facilitating electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can be used to enhance the efficiency of devices like organic photovoltaics and LEDs. In biological systems, the compound may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide: This compound shares a similar benzothiadiazole and oxazole structure but differs in the substitution pattern on the phenyl ring.
N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide: Another related compound with a benzothiadiazole moiety, but with different functional groups attached to the benzene ring.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over electron transfer and molecular interactions .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-14(15(19-23-10)11-6-3-2-4-7-11)17(22)18-12-8-5-9-13-16(12)21-24-20-13/h2-9H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSAGRJFWOOULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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